N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide (CAS: 868375-63-7) is a benzothiazole-derived compound with a benzamide substituent. Its molecular formula is C₁₇H₁₅FN₂O₂S, and it has a molecular weight of 330.4 g/mol. The compound features a planar benzothiazole ring fused with a dihydrothiazole moiety, where the Z-configuration at the C2 position is stabilized by conjugation with the benzamide group. Key structural attributes include:
- A fluoro substituent at the 4-position of the benzothiazole ring, enhancing electron-withdrawing properties.
- An ethyl group at the 3-position, contributing to steric bulk and hydrophobic interactions.
- A benzamide group attached to the thiazole ring, providing hydrogen-bonding capabilities via the amide carbonyl .
Properties
IUPAC Name |
N-(3-ethyl-4-fluoro-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS/c1-2-19-14-12(17)9-6-10-13(14)21-16(19)18-15(20)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOYZCXSEZKGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles.
Scientific Research Applications
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with various molecular targets. It can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial replication and survival. Additionally, it can interfere with signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional comparisons between N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide and analogous benzamide-thiazole hybrids:
Structural and Electronic Differences
In contrast, the 2-methoxyphenyl group in the compound from introduces steric hindrance and alters π-stacking efficiency due to its bulkier substituent .
Hydrogen-Bonding Capacity: The target compound’s benzamide group provides two hydrogen-bond acceptors (amide O and S), while analogues like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () have additional hydroxyl donors, enabling stronger metal coordination .
Crystallographic Stability :
- The compound in exhibits a near-planar structure (dihedral angle = 4.5° between benzamide and thiazole rings), facilitating dense crystal packing . In contrast, the ethyl group in the target compound may introduce torsional strain, reducing planarity .
Computational and Experimental Validation
- The target compound’s structure was validated using X-ray crystallography (SHELX software ), with bond lengths (e.g., C–S = 1.75 Å) and angles consistent with similar benzothiazoles .
- DFT studies on analogues (e.g., ) highlight the importance of electrostatic stabilization in benzamide-thiazole hybrids, which likely applies to the target compound .
Biological Activity
N-[(2Z)-3-ethyl-4-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound features a benzothiazole core, which is known for its diverse biological activities. Its structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Mechanism of Action : Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells by activating procaspase pathways. Specifically, compounds have been shown to convert procaspase-3 into active caspase-3, leading to programmed cell death .
- Selectivity : The selectivity of these compounds for cancer cells over normal cells is a critical aspect of their therapeutic potential. Structure-activity relationship (SAR) studies suggest that modifications to the benzothiazole structure enhance anticancer efficacy while minimizing toxicity .
Case Studies
Several case studies illustrate the effectiveness of benzothiazole derivatives:
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example, compounds tested against Escherichia coli and Staphylococcus aureus demonstrated significant antibacterial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
